molecular formula C12H14N6O3 B4694726 N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide

N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide

Cat. No. B4694726
M. Wt: 290.28 g/mol
InChI Key: LUAGDRFTCHGQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide, also known as BTN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BTN is a tetrazole-based compound that is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies.

Mechanism of Action

N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide works by binding to the active site of enzymes and inhibiting their activity. It does this by forming a covalent bond with the enzyme, which prevents the enzyme from carrying out its normal function. This mechanism of action has been well documented in several research papers.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the regulation of intracellular signaling pathways. These effects make it a valuable tool in the study of cancer biology and other disease processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies. However, one limitation of N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research involving N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide, including the development of new synthesis methods, the study of its effects on different enzymes and cell types, and the development of new applications for its use in scientific research. Additionally, the potential use of N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide as a therapeutic agent for the treatment of certain diseases is an area of ongoing research.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide has been used in a wide range of scientific research applications, including the study of enzyme activity, protein expression, and cell signaling pathways. Its ability to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, makes it a valuable tool in these studies.

properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-2-3-8-17-15-12(14-16-17)13-11(19)9-6-4-5-7-10(9)18(20)21/h4-7H,2-3,8H2,1H3,(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAGDRFTCHGQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide
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N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide
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N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide
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N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide
Reactant of Route 6
N-(2-butyl-2H-tetrazol-5-yl)-2-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.